Silver hexafluoroarsenate

Description

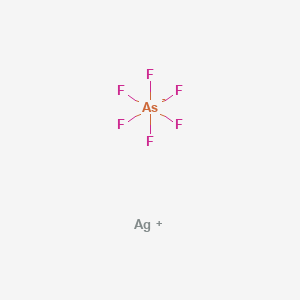

Structure

2D Structure

Propriétés

IUPAC Name |

silver;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKNPXMHZPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgAsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454426 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12005-82-2 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Solid State Characterization of Silver Hexafluoroarsenate and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

Determination of Silver(I) Coordination Environment and Geometry

The Ag⁺ ion, with its d¹⁰ electronic configuration, exhibits significant coordination flexibility, adopting various geometries depending on the nature of the ligands and counter-ions. In the simple inorganic salt, silver hexafluoroarsenate (B1215188) (AgAsF₆), the crystal structure is isostructural with silver hexafluorophosphate (B91526) (AgPF₆). It crystallizes in the cubic space group Fm-3m and adopts a rock salt (NaCl)-type structure. In this arrangement, both the Ag⁺ cation and the center of the octahedral AsF₆⁻ anion occupy positions on a face-centered cubic lattice. This results in an ideal octahedral coordination geometry for the silver(I) ion, where it is surrounded by six fluorine atoms from six different hexafluoroarsenate anions researchgate.netsmolecule.com.

When complexed with other ligands, the coordination environment of the silver(I) center can change dramatically. For instance, in the dimeric complex bis(1-oxo-1λ⁴,2,4λ⁴,3,5-trithiadiazole)silver(I) hexafluoroarsenate, the silver atom is coordinated by two nitrogen atoms and two sulfur atoms from the trithiadiazole rings, adopting a distorted tetrahedral geometry rsc.org. This demonstrates how the introduction of ligands diverts the structure from the simple octahedral coordination seen in the parent salt.

Analysis of Intermolecular Interactions, including Hydrogen Bonding (e.g., N-H…F)

While the parent AgAsF₆ lacks hydrogen bond donors, its complexes with organic or inorganic ligands containing N-H, O-H, or similar groups can feature significant hydrogen bonding. The fluorine atoms of the hexafluoroarsenate anion are effective hydrogen bond acceptors. These interactions play a crucial role in directing the assembly of the supramolecular architecture.

For example, in crystal structures of hydrated hexafluorosilicate (B96646) salts, which are analogous to hexafluoroarsenates, extensive O–H⋯F hydrogen bonding networks are observed, linking the water ligands, the anions, and the cation into a stable, extended structure nih.gov. Similarly, in complexes containing amine or amide ligands, N–H⋯F hydrogen bonds would be expected to be a prominent feature, influencing the orientation and packing of the molecules in the crystal lattice. These directional interactions are key to crystal engineering, enabling the design of specific solid-state architectures.

Elucidation of Crystal Packing and Extended Structures (e.g., Coordination Polymers)

The way individual molecules or ionic units pack together in the crystal lattice defines the extended structure. In AgAsF₆, the ions pack in a simple, high-symmetry rock salt arrangement researchgate.net. However, when silver(I) ions are linked by bridging organic ligands, extended structures such as coordination polymers can be formed.

Silver(I) has a strong tendency to form coordination polymers due to its flexible coordination sphere. These structures can be one-dimensional (chains), two-dimensional (layers), or three-dimensional (frameworks). The hexafluoroarsenate anion, being weakly coordinating, often serves as a charge-balancing counter-ion, residing in the channels or voids of the coordination polymer framework without directly participating in the polymer backbone researchgate.net. For example, the synthesis of tetrakis(tetrasulphur tetranitrogen dioxide)silver hexafluoroarsenate(V) results in a complex where the large cations are packed with AsF₆⁻ anions in the lattice ncl.ac.uk. The choice of ligand, solvent, and the anion itself can influence the dimensionality and topology of the resulting coordination polymer.

Comparative Structural Analysis with Related Hexafluoroarsenate Species

Comparing the crystal structure of AgAsF₆ with other hexafluoroarsenate salts highlights the influence of the cation's size, shape, and charge on the resulting solid-state structure.

Sodium Hexafluoroarsenate (NaAsF₆): This salt is polymorphic. The high-temperature α-phase adopts the same cubic rock salt structure as AgAsF₆, with the space group Fm-3m materialsproject.org. However, upon cooling, it undergoes a phase transition to the β-phase, which has a rhombohedral structure (space group R-3) researchgate.netacs.org. This comparison shows how a smaller cation (Na⁺ vs. Ag⁺) can lead to different phase behaviors at ambient temperatures.

Triiodotelluronium Hexafluoroarsenate (TeI₃[AsF₆]): The crystal structure of its hemi-sulfur dioxide solvate (TeI₃[AsF₆]·0.5SO₂) is significantly more complex. It crystallizes in the orthorhombic space group Pnnm znaturforsch.comresearchgate.net. The structure consists of discrete pyramidal TeI₃⁺ cations, octahedral AsF₆⁻ anions, and disordered SO₂ solvent molecules znaturforsch.comresearchgate.net. Unlike the simple ionic lattice of AgAsF₆, this structure is defined by the packing of complex, non-spherical cations with the anions and solvent.

Difluorochloronium(III) Hexafluoroarsenate (ClF₂[AsF₆]): While detailed structural data for ClF₂[AsF₆] is not readily available, related compounds like ClF₂[OsF₆] have been characterized. These structures consist of V-shaped ClF₂⁺ cations and octahedral [MF₆]⁻ anions, often linked by close F···Cl contacts into extended chain-like or helical arrangements researchgate.net. This contrasts sharply with the isotropic packing in AgAsF₆.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| AgAsF₆ | Cubic | Fm-3m | Rock salt structure; Octahedral Ag⁺ coordination. | researchgate.net |

| NaAsF₆ (α-phase) | Cubic | Fm-3m | Isostructural with AgAsF₆. | materialsproject.org |

| NaAsF₆ (β-phase) | Rhombohedral | R-3 | Lower temperature polymorph. | acs.org |

| TeI₃[AsF₆]·0.5SO₂ | Orthorhombic | Pnnm | Pyramidal TeI₃⁺ cations and octahedral AsF₆⁻ anions. | znaturforsch.comresearchgate.net |

Powder X-ray Diffraction Techniques

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is essential for phase identification, determining lattice parameters, and studying structural changes as a function of external conditions like temperature.

Variable Temperature X-ray Powder Diffraction for Phase Behavior

Variable temperature PXRD is a powerful method for investigating solid-state phase transitions. By collecting diffraction patterns as a sample is heated or cooled, changes in the crystal structure, such as a change in symmetry or lattice parameters, can be monitored in real-time.

This technique has been effectively applied to study the phase behavior of related compounds like NaAsF₆. Differential thermal analysis (DTA) combined with variable temperature PXRD allowed for the precise characterization of the transition between its low-temperature (β) and high-temperature (α) phases researchgate.netacs.org. Such studies are crucial for understanding the thermodynamic stability of different polymorphs. For this compound, this technique could be employed to investigate whether it undergoes any phase transitions upon cooling from room temperature or to study its thermal decomposition pathway at elevated temperatures.

Rietveld Analysis for Structural Consistency and Phase Identification (Applicable to Analogous Materials)

Rietveld refinement is a powerful analytical technique used in the characterization of crystalline materials, providing detailed information on crystal structure and phase composition. mdpi.comresearchgate.net This method involves the fitting of a calculated theoretical powder diffraction pattern to an experimentally measured one. The process allows for the refinement of various parameters, including lattice parameters, atomic positions, and site occupancies, thereby confirming the structural model of a material. researchgate.net For compounds analogous to this compound, Rietveld analysis is crucial for verifying structural consistency and identifying the presence of any secondary phases or impurities that might form during synthesis. mdpi.com

The versatility of the Rietveld method makes it suitable for quantitative phase analysis (QPA), which is essential in multiphase systems. researchgate.netscirp.org By refining the scale factors for each crystalline phase present in a mixture, their respective weight fractions can be determined with high accuracy. researchgate.net This is particularly important when studying the effects of synthesis conditions or chemical substitutions on the final product. For instance, in materials similar to AgAsF6, slight variations in preparation can lead to different polymorphs or the formation of precursor residues. Rietveld analysis can precisely quantify the proportions of these different phases. scirp.orgnih.gov

The accuracy of Rietveld QPA has been shown to be reliable, with studies comparing results from different X-ray radiation sources, such as copper (Cu Kα1) and molybdenum (Mo Kα1). nih.gov While Mo Kα1 radiation may offer slightly better accuracies due to testing a larger sample volume and resulting in patterns with fewer systematic errors, both sources can achieve low limits of detection and quantification for crystalline phases. nih.gov The selection of an appropriate structural model for each phase is a critical prerequisite for a successful refinement. nih.gov

The following table outlines the key parameters refined during a typical Rietveld analysis for a crystalline phase.

| Parameter Category | Specific Parameters | Information Obtained |

|---|---|---|

| Structural Parameters | Lattice Parameters (a, b, c, α, β, γ), Atomic Coordinates (x, y, z), Site Occupancy Factors, Atomic Displacement Parameters (Thermal Parameters) | Precise unit cell dimensions, arrangement of atoms within the unit cell, elemental distribution on crystallographic sites, and atomic vibrations. |

| Profile Parameters | Peak Shape Function (e.g., pseudo-Voigt), Peak Width Parameters (U, V, W), Asymmetry Parameters | Describes the shape and broadening of diffraction peaks, providing insights into crystallite size and microstrain. |

| Global Parameters | Scale Factor, Background Coefficients, Zero-Shift Error | Used for quantitative phase analysis, modeling the background scattering, and correcting for instrumental misalignment. |

Atomic Pair Distribution Function (PDF) Analysis for Short- and Intermediate-Range Order

While Rietveld analysis is based on the sharp Bragg peaks in a diffraction pattern and provides information about the average, long-range crystal structure, Atomic Pair Distribution Function (PDF) analysis utilizes total scattering data, including both Bragg and diffuse scattering contributions. researchgate.netornl.gov This makes the PDF technique exceptionally powerful for investigating the local atomic structure, particularly in materials that may be disordered, nanocrystalline, or amorphous. nih.govcmich.edu The PDF, denoted as G(r), provides the probability of finding two atoms separated by a specific distance, r, essentially creating a real-space histogram of all atom-atom distances within the material. cmich.eduornl.gov

For complexes involving the hexafluoroarsenate anion, the PDF method can reveal subtle structural details that are averaged out in conventional crystallographic analyses. This includes distortions of the [AsF6]− octahedra, variations in Ag-F bond lengths, and the nature of short-range ordering of cations and anions. ornl.gov The analysis is not constrained by the requirement of long-range periodicity, making it ideal for studying nanoscale structural features. nih.gov

The process involves collecting X-ray or neutron powder diffraction data over a wide range of the scattering vector, Q, which is then subjected to a sine Fourier transform to generate the PDF. nih.gov By modeling this experimental PDF with a calculated PDF based on a structural model, researchers can refine parameters related to the local structure, such as interatomic distances, coordination numbers, and atomic displacement parameters. researchgate.net This provides a quantitative understanding of the short-range (a few Ångströms) and intermediate-range (up to several nanometers) atomic arrangements. ornl.govornl.gov

The table below summarizes the type of structural information that can be extracted from a PDF analysis.

| PDF Feature | Structural Information Derived |

|---|---|

| Peak Position | Precise interatomic distances (bond lengths). |

| Peak Area | Coordination number (number of nearest neighbors). |

| Peak Width | Correlated atomic motion and the distribution of bond lengths (static and thermal disorder). |

| PDF Attenuation with r | Structural coherence length or particle size in nanomaterials. |

Solid-State Investigations of Phase Transitions (e.g., α- and β-NaAsF6)

Many solid-state compounds, including analogues of this compound like sodium hexafluoroarsenate (NaAsF6), exhibit temperature-dependent phase transitions. acs.org These transformations involve a change in the crystal structure, which in turn affects the material's physical and chemical properties. cmu.edu The study of these transitions is crucial for understanding the structural stability and potential applications of these materials under varying thermal conditions.

A well-documented example is the reversible phase transition in NaAsF6 between a low-temperature α-phase and a high-temperature β-phase. acs.org This transition has been investigated using techniques such as variable-temperature X-ray powder diffraction (XRPD), solid-state nuclear magnetic resonance (NMR) spectroscopy, and differential thermal analysis (DTA). acs.orgfigshare.com XRPD allows for the determination of the crystal structures of both phases, revealing changes in symmetry and lattice parameters across the transition temperature.

In the case of NaAsF6, the α-phase is stable at room temperature. Upon heating, it transforms into the β-phase. acs.org Solid-state NMR studies, utilizing nuclei such as 19F, 23Na, and 75As, provide further insight into the local environments of the atoms and the dynamic processes occurring during the phase change. acs.org For instance, changes in the NMR spectra can indicate alterations in the libration (wobbling motion) of the [AsF6]− anions, which can be a key feature of the phase transition. acs.org

The following table presents a summary of the crystallographic data for the α and β phases of NaAsF6, illustrating the structural changes that occur during the phase transition.

| Property | α-NaAsF6 | β-NaAsF6 |

|---|---|---|

| Temperature Stability | Low Temperature | High Temperature |

| Crystal System | Trigonal | Cubic |

| Space Group | R-3 | Fm-3m |

| Anion Geometry | Regular AsF6 octahedra | Disordered or freely rotating AsF6 octahedra |

Spectroscopic Investigations of Silver Hexafluoroarsenate and the Hexafluoroarsenate Anion

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the study of silver hexafluoroarsenate (B1215188) and its constituent ions, multinuclear NMR techniques are particularly insightful.

Solid-state NMR (ssNMR) is a versatile, high-resolution spectroscopic tool for characterizing the structure and dynamics of solid materials. nih.gov For ionic compounds like silver hexafluoroarsenate, multinuclear ssNMR allows for the independent probing of different atomic sites within the crystal lattice. The primary nuclei of interest in this system are ¹⁹F and ⁷⁵As.

¹⁹F is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, which gives it a sensitivity 83% that of ¹H. nih.gov ¹⁹F ssNMR can provide detailed information about the local environment of the fluorine atoms in the hexafluoroarsenate (AsF₆⁻) anion. The ¹⁹F chemical shift is highly sensitive to its surroundings, making it a precise probe for identifying crystallographically inequivalent fluorine sites, studying polymorphism, and investigating molecular interactions. nih.govnih.gov

⁷⁵As NMR, although more challenging due to the quadrupolar nature of the nucleus (spin I = 3/2), can directly probe the environment around the central arsenic atom of the AsF₆⁻ anion. The symmetry of the AsF₆⁻ anion, which is typically octahedral, simplifies the ⁷⁵As NMR spectrum. Deviations from this symmetry, caused by crystal packing effects or interactions with the silver cation, would lead to changes in the observed NMR signal, providing insights into the structure.

The table below summarizes the properties of NMR-active nuclei relevant to the study of this compound and related systems.

| Nucleus | Spin (I) | Natural Abundance (%) | Receptivity vs. ¹³C |

| ¹⁹F | 1/2 | 100 | 4730 |

| ⁷⁵As | 3/2 | 100 | 143 |

| ²³Na | 3/2 | 100 | 525 |

| ¹⁰⁷Ag | 1/2 | 51.84 | 0.39 |

| ¹⁰⁹Ag | 1/2 | 48.16 | 0.54 |

Variable-temperature (VT) NMR spectroscopy is a crucial tool for investigating dynamic processes, or fluxional behavior, in molecules. nih.gov In silver(I) chemistry, where coordination geometries can be labile, VT-NMR provides unique insights into intramolecular exchange processes such as ligand association and dissociation. researchgate.netnih.gov The nature of the counteranion, such as the weakly coordinating hexafluoroarsenate anion, can significantly influence the nuclearity, coordination number, and fluxional behavior of silver(I) complexes in solution. researchgate.net

As the temperature of a sample is changed, the rate of dynamic exchange processes can be manipulated relative to the NMR timescale. This manifests as distinct changes in the NMR spectrum:

Slow Exchange: At low temperatures, where the exchange is slow, separate signals are observed for each distinct chemical environment.

Intermediate Exchange: As the temperature is raised, the exchange rate increases, causing the distinct signals to broaden.

Coalescence: At a specific temperature, the coalescence point, the individual peaks merge into a single broad signal.

Fast Exchange: At high temperatures, the exchange becomes very rapid, and a single, sharp, time-averaged signal is observed.

These temperature-dependent changes allow for the determination of the energetic barriers and mechanisms of the exchange processes. For a silver complex with aromatic ligands and a hexafluoroarsenate counteranion, VT-¹H NMR could be used to monitor the exchange of the ligands on and off the silver center.

The following table provides a conceptual illustration of how NMR observables might change with temperature for a silver complex undergoing a dynamic exchange process.

| Temperature | Exchange Regime | Linewidth | Chemical Shift | Observations |

| Low | Slow | Sharp | Two distinct peaks (δ₁, δ₂) | Two separate environments are resolved. |

| Intermediate | Intermediate | Broad | Peaks broaden and move closer | The exchange rate is comparable to the NMR frequency difference. |

| Coalescence T | Coalescence | Very Broad | One broad peak | The two peaks merge into a single signal. |

| High | Fast | Sharp | One sharp peak (δ_avg) | A time-averaged signal is observed. |

In solution, the interactions between cations and anions can significantly influence the properties and reactivity of a system. Solution-state NMR is highly effective for probing these cation-anion interactions. sci-hub.se While the hexafluoroarsenate anion is generally considered weakly coordinating, subtle interactions with cations can be detected by monitoring changes in NMR chemical shifts. sci-hub.se

The chemical shift of a nucleus is sensitive to the electron distribution around it. During random collisions in solution, the electron orbitals of the anion and cation can overlap, causing a short-range repulsive interaction that perturbs this electron distribution and results in a change in the chemical shift. sci-hub.se By systematically varying the anion while keeping the cation constant, the relative strength of these interactions can be assessed. For instance, in studies of alkali metal salts, the cation chemical shift was shown to be dependent on the identity of the anion. sci-hub.se

For a silver(I) complex cation with the formula [Ag(L)n]⁺, the presence of the AsF₆⁻ counteranion can influence the chemical shifts of nuclei within the ligands (L), particularly those close to the silver center. This effect can provide information on the degree of ion pairing. In systems containing aromatic ligands, anion-π interactions between the AsF₆⁻ anion and the π-system of the ligand can also be investigated. nih.gov These interactions, while predominantly electrostatic, can be identified through changes in the proton or carbon chemical shifts of the aromatic ring. nih.gov

The table below illustrates hypothetical changes in the ¹H NMR chemical shift (Δδ) of a ligand coordinated to a cation upon changing the counteranion, demonstrating how NMR can probe anion-dependent interactions.

| Anion | Interaction Strength | Δδ (ppm) for Ligand Proton | Interpretation |

| AsF₆⁻ | Weak | +0.05 | Minimal perturbation due to weak ion pairing. |

| BF₄⁻ | Moderate | +0.15 | Increased downfield shift suggests stronger cation-anion interaction. |

| CF₃SO₃⁻ | Stronger | +0.30 | Significant shift indicates closer ion pairing or specific interaction. |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light, providing a chemical fingerprint of a molecule. It is particularly useful for studying the symmetric vibrations of non-polar bonds, which are often weak or absent in infrared (IR) spectroscopy.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metallic surfaces, most commonly silver or gold. horiba.comscispace.com The enhancement arises from two primary mechanisms: an electromagnetic mechanism, involving the amplification of the local electric field via surface plasmon resonance, and a chemical mechanism, involving charge-transfer between the molecule and the metal surface. edinst.com

Silver is an excellent SERS substrate, and this technique is well-suited for in-situ studies of electrochemical interfaces. rsc.orgxmu.edu.cn In a system involving this compound, an electrochemical experiment could be designed where a silver electrode is used. The Ag⁺ ions from the salt could be electrochemically reduced to form a SERS-active nanostructured silver surface. Subsequently, the vibrational spectra of species at the electrode-electrolyte interface can be monitored with high sensitivity. xmu.edu.cn

This approach would allow for the direct observation of the hexafluoroarsenate anion at the interface. The vibrational modes of the AsF₆⁻ anion would be enhanced, providing information on its concentration, orientation, and potential interactions with the silver surface under an applied potential. This is critical for understanding the structure of the electrochemical double layer and the role of the anion in electrochemical processes.

The primary Raman-active modes of the octahedral AsF₆⁻ anion and their expected behavior in a SERS experiment are listed below.

| Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | SERS Activity | Information Gained |

| ν₁ | A₁g | ~685 | Strong | Sensitive to ion pairing and solvation; peak shifts indicate changes in the local environment. |

| ν₂ | E_g | ~575 | Strong | Provides structural information; splitting may indicate symmetry reduction upon adsorption. |

| ν₅ | T₂g | ~370 | Strong | Sensitive to surface interaction and orientation. |

Raman spectroscopy is widely used to study the composition and interactions within electrolyte solutions. osti.gov The vibrational frequencies of polyatomic ions like hexafluoroarsenate are sensitive to their local environment, including solvation shell structure and the presence of ion pairs or larger aggregates. researchgate.net

The most intense and easily identifiable Raman band for the AsF₆⁻ anion is the symmetric As-F stretching mode (ν₁, A₁g). In a non-interacting state (e.g., dilute solution in an inert solvent), this mode appears as a single, sharp peak. However, in the presence of strong interactions, such as the formation of contact ion pairs with Ag⁺ cations or interactions with other additives, the symmetry of the anion can be perturbed. This perturbation can cause the ν₁ band to shift in frequency, broaden, or even split into multiple components, signaling the presence of different anionic species in the solution.

By monitoring the Raman spectrum of an electrolyte containing this compound as a function of concentration, solvent, or the presence of additives, one can gain detailed insights into:

Ion Pairing: The formation of contact ion pairs (Ag⁺AsF₆⁻) versus solvent-separated ion pairs.

Solvation: The interaction of the anion with solvent molecules.

Complex Formation: Interactions between the anion and other additives in the electrolyte.

This information is crucial for understanding the transport properties and electrochemical stability of electrolyte systems. rsc.org

The following table shows the expected shifts in the primary Raman band of AsF₆⁻ under different solution conditions.

| System | AsF₆⁻ Species | ν₁ (A₁g) Wavenumber (cm⁻¹) | Interpretation |

| Dilute Solution | Free, solvated anion | 685 (sharp) | The anion is fully solvated with minimal perturbation. |

| Concentrated Solution | Contact ion pair (Ag⁺AsF₆⁻) | > 685 (broad) | The direct interaction with Ag⁺ perturbs the anion's symmetry, shifting the frequency. |

| With Lewis Acid Additive | Anion-additive complex | Shifted and/or split | The additive coordinates to the fluorine atoms, altering the vibrational frequency. |

Vibrational Mode Analysis

The hexafluoroarsenate anion (AsF₆⁻) is an octahedral molecule belonging to the Oₕ point group in its free or ideal state. For such a molecule, group theory predicts six fundamental vibrational modes. These modes are categorized by their symmetry and activity in infrared (IR) and Raman spectroscopy. The six normal modes of vibration are: ν₁, ν₂, and ν₅ which are Raman-active; ν₃ and ν₄ which are infrared-active; and the ν₆ deformation mode which is inactive in both Raman and infrared spectra.

In the solid state, such as in this compound, the AsF₆⁻ anion is part of a crystal lattice. The presence of the counter-ion (Ag⁺) and crystal packing forces can lower the effective symmetry of the anion from the ideal Oₕ point group. nih.gov This reduction in symmetry can cause vibrational modes that are normally inactive to become active and can lead to the splitting of degenerate modes. For instance, in M⁺AsF₆⁻ contact ion pairs, the symmetry of AsF₆⁻ is lowered, causing its structural parameters and vibrational modes to differ significantly from its original octahedral structure. nih.gov

The fundamental vibrational modes for the hexafluoroarsenate anion are assigned as follows:

| Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) | Activity |

| ν₁ | A₁g | Symmetric As-F Stretch | ~685 | Raman |

| ν₂ | E₉ | As-F Stretch | ~575 | Raman |

| ν₃ | F₁ᵤ | Asymmetric As-F Stretch | ~700 | Infrared |

| ν₄ | F₁ᵤ | Asymmetric F-As-F Bend | ~390 | Infrared |

| ν₅ | F₂₉ | F-As-F Bend | ~370 | Raman |

| ν₆ | F₂ᵤ | F-As-F Bend | Inactive | Inactive |

Note: Frequencies are approximate and can vary based on the cation and the physical state of the sample.

Infrared (IR) Spectroscopy

Characterization of Powdered Solid Forms

Infrared (IR) spectroscopy is a primary technique for the characterization of powdered solid forms of this compound. The analysis relies on identifying the characteristic absorption bands of the hexafluoroarsenate anion. For powdered samples, the most prominent feature in the mid-infrared spectrum is a very strong and broad absorption band located around 700 cm⁻¹. researchgate.net This band is assigned to the ν₃ (F₁ᵤ) asymmetric As-F stretching vibration, which is an IR-active mode. researchgate.net

Theoretical calculations and experimental data for various hexafluoroarsenate salts confirm that the primary bands for the AsF₆⁻ anion are located in the 600-800 cm⁻¹ range. nih.gov The exact position and shape of the ν₃ band can be influenced by factors such as particle size, crystallinity, and the specific cation present, which in this case is silver (Ag⁺). In addition to the strong ν₃ band, the weaker ν₄ (F₁ᵤ) bending mode is expected to appear at a lower frequency, typically around 390 cm⁻¹. The appearance of other weak bands, which might be forbidden in the ideal Oₕ symmetry, can indicate a lowering of symmetry of the anion within the solid crystal lattice.

| Characteristic IR Band | Vibrational Mode | Description | Approximate Frequency (cm⁻¹) |

| Primary Absorption | ν₃ (F₁ᵤ) | Asymmetric As-F Stretch | ~700 |

| Secondary Absorption | ν₄ (F₁ᵤ) | Asymmetric F-As-F Bend | ~390 |

Analysis of Vibrational Spectra for Functional Group Identification and Bond Character

The vibrational spectrum obtained via IR spectroscopy serves as a definitive fingerprint for the hexafluoroarsenate functional group. The intense absorption observed near 700 cm⁻¹ is characteristic of the AsF₆⁻ anion and is crucial for confirming its presence in a sample. researchgate.net The frequency of this ν₃ stretching mode is directly related to the strength and character of the arsenic-fluorine (As-F) bonds.

The interaction between the Ag⁺ cation and the AsF₆⁻ anion in the crystal lattice perturbs the electronic structure of the anion, which in turn affects the As-F bond strength and the observed vibrational frequencies. nih.gov A stronger cation-anion interaction can lead to a slight shift in the peak position compared to a "free" or unperturbed hexafluoroarsenate ion. Therefore, precise measurement of the peak position can provide insight into the solid-state environment of the anion. The analysis of these spectral features allows for the unambiguous identification of the hexafluoroarsenate group and provides qualitative information about the inter-ionic interactions within the solid this compound compound.

Photoemission Spectroscopy for Interfacial Chemistry (Analogous Silver Systems)

Photoemission spectroscopy, encompassing X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), provides detailed information about the electronic structure, chemical composition, and bonding at material interfaces. While specific studies on the this compound interface are not detailed, analysis of analogous silver systems demonstrates the utility of these techniques.

For example, the interface formation between silver (Ag) and pentacene (B32325) has been studied using XPS and UPS. researchgate.net XPS results indicated that silver does not chemically react with pentacene, regardless of the deposition order. researchgate.net However, UPS studies revealed the formation of an interface dipole when pentacene is deposited on the silver surface. researchgate.net This demonstrates the ability of photoemission spectroscopy to probe the electronic landscape at an interface even in the absence of direct chemical reactions.

In another analogous system, the interface between L-cysteine and a silver surface was investigated. naturalspublishing.com XPS analysis was instrumental in elucidating the formation of a silver-sulfur (Ag-S) bond. naturalspublishing.com A distinct spectral feature in the S 1s XPS spectrum was attributed to the interaction of L-cysteine with the silver substrate. naturalspublishing.com Complementary UPS studies of this interface identified the formation of a new interface state located between the Fermi edge of the silver and the highest occupied molecular orbital (HOMO) of the L-cysteine, which was a direct result of the Ag-S bonding. naturalspublishing.com These examples highlight how photoemission spectroscopy can be used to identify specific chemical bond formation, charge transfer, and changes in the electronic energy levels at silver interfaces, providing a powerful framework for understanding the interfacial chemistry of complex silver salts like this compound.

Reactivity and Coordination Chemistry of Silver Hexafluoroarsenate

Role as a Weakly Coordinating Anion (WCA) in Different Media

The hexafluoroarsenate (B1215188) anion, [AsF₆]⁻, is classified as a weakly coordinating anion (WCA). acs.org WCAs are characterized by their large size, charge delocalization, and low basicity, which results in feeble interactions with cations. mdpi.com This property is crucial in synthetic chemistry, as WCAs can stabilize highly reactive cations and facilitate chemical transformations that might otherwise be hindered by stronger anion-cation interactions. mdpi.com The search for anions with minimal coordinating ability has been a significant focus of research, as even anions traditionally considered "non-coordinating" can interact with and deactivate highly electrophilic centers. acs.org To avoid the formation of strong ion pairs that can impede reactivity, anions even more weakly coordinating than hexafluoroarsenate are sometimes required. acs.org

The use of a weakly coordinating anion like hexafluoroarsenate significantly influences the chemical behavior of the associated cation. When paired with [AsF₆]⁻, the silver(I) cation, Ag⁺, can be considered more "naked" or coordinatively unsaturated. This is because the weak interaction between Ag⁺ and [AsF₆]⁻ leaves the cation highly exposed and available to interact with other substrates. This enhanced electrophilicity and reactivity are central to the utility of silver hexafluoroarsenate in various chemical syntheses. The stabilization of such reactive cationic species is a primary application of WCAs. mdpi.com

This compound is instrumental in the generation and stabilization of highly reactive, electrophilic species. The [AsF₆]⁻ anion's inability to form strong covalent bonds with cations allows for the isolation of otherwise transient or unstable cationic complexes. mdpi.com For instance, strongly Lewis-acidic cationic 16-valence electron complexes have been generated using WCAs like hexafluoroarsenate. acs.org These anions are essential for stabilizing weakly bound ligands on a metal center, preventing the WCA itself from displacing the desired ligand. acs.org The use of WCAs is a key strategy for studying weak Lewis acid/base complexes and highly electrophilic cations, which are often intermediates in catalytic cycles. nih.gov

| Anion (X⁻) in AgX | Ligand | Coordination Behavior of Anion | Resulting Structure | Reference |

|---|---|---|---|---|

| Trifluoroacetate (tfa) | 2,2',3''-tripyridylamine (tpa) | Coordinated (bridging) | 1D coordination polymer of dimer units | nih.govacs.org |

| Nitrate (B79036) (NO₃⁻) | 2,2',3''-tripyridylamine (tpa) | Coordinated | Zigzag chain 1D coordination polymer | nih.govacs.org |

| Trifluoromethanesulfonate (B1224126) (OTf) | 2,2',3''-tripyridylamine (tpa) | Coordinated | Ribbon-like 1D coordination polymer | nih.govacs.org |

| Hexafluorophosphate (B91526) (PF₆⁻) | 2,2',3''-tripyridylamine (tpa) | Non-coordinated | Ribbon-like structure | nih.govacs.org |

| Perchlorate (B79767) (ClO₄⁻) | 2,2',3''-tripyridylamine (tpa) | Non-coordinated | Ribbon-like structure | nih.govacs.org |

In supramolecular chemistry, where complex architectures are formed through noncovalent interactions, counterions play a critical role that is often underestimated. scilit.comrsc.org The synthesis, stability, and function of these superstructures can be significantly influenced by the associated counterions. scilit.comrsc.org The properties of the anion, such as its size, shape, and coordinating ability, can direct the self-assembly process and determine the final structure of the supramolecular network. rsc.org Weakly coordinating anions like hexafluoroarsenate are particularly important in this field because their minimal interference allows the intrinsic bonding preferences of the cationic components and ligands to dominate the assembly process. scilit.comrsc.org The careful selection of counterions is therefore a powerful tool for crystal engineering and the design of functional supramolecular materials. rsc.orgnih.gov

Metathesis Reactions

This compound is frequently employed in metathesis reactions, particularly for halide abstraction from transition metal and main group element complexes. This strategy is a cornerstone of organometallic synthesis. nih.gov In these reactions, AgAsF₆ is used to remove a halide ligand (e.g., Cl⁻, Br⁻, I⁻) from a metal center, driven by the precipitation of the insoluble silver halide (AgX). The weakly coordinating hexafluoroarsenate anion replaces the halide in the coordination sphere or, more commonly, simply acts as the counterion to the newly formed cationic metal complex. nih.gov This process generates a vacant coordination site on the metal, making it more reactive and capable of binding other substrates. nih.gov Mechanistic studies have substantiated a sequence that involves the initial complexation of the Ag⁺ cation to the halide ligand before the final substitution and precipitation occurs. nih.gov

Formation of Organometallic and Coordination Complexes

This compound serves as a valuable reagent in the synthesis of a wide array of organometallic and coordination compounds. chemimpex.com Its primary function is to act as an electrophilic source of a silver(I) cation or to facilitate reactions via halide abstraction, introducing the weakly coordinating [AsF₆]⁻ anion into the product. nih.gov The synthesis of organosilver compounds can be challenging due to their sensitivity and tendency to decompose. thieme-connect.de However, the use of silver salts with weakly coordinating anions can help stabilize the resulting complexes. The Ag⁺ ion has a pronounced affinity for alkenes and alkynes, a property exploited in the formation of π-complexes. wikipedia.org

| Reactants | Product Type | Role of AgAsF₆ | Reference |

|---|---|---|---|

| AgAsF₆ + Metal Halide Complex | Cationic Metal Complex | Halide abstraction, provides WCA | nih.gov |

| AgAsF₆ + Alkene/Alkyne | Silver-π Complex | Source of Ag⁺ for π-coordination | wikipedia.org |

| AgAsF₆ + Neutral Ligand (L) | [Ag(L)n]⁺[AsF₆]⁻ | Source of Ag⁺, provides WCA | researchgate.net |

| Oxidant + Mn₂(CO)₁₀ in presence of N₂ and a WCA salt | [Mn(CO)₅(η¹-N₂)]⁺[WCA]⁻ | (By analogy) The WCA stabilizes the cationic dinitrogen complex | acs.org |

Synthesis of Novel Organometallic Compounds as a Key Reagent

This compound serves as a crucial reagent in the synthesis of a variety of novel organometallic compounds. chemimpex.com Its primary function in this context is to facilitate the generation of cationic organometallic complexes by abstracting a halide ligand from a neutral precursor. This process is driven by the formation of an insoluble silver halide, which effectively removes the halide from the reaction mixture and leaves behind the desired cationic species with the weakly coordinating hexafluoroarsenate anion.

This strategy is particularly useful in the preparation of highly reactive, coordinatively unsaturated organometallic cations. For instance, the abstraction of a chloride ligand from a metal carbonyl chloride complex by AgAsF₆ can generate a cationic metal carbonyl species. These species are often highly electrophilic and can participate in a range of subsequent reactions, such as C-H activation or catalytic transformations. nih.gov

The synthesis of organometallic compounds often involves the formation of a carbon-metal bond. msu.edu While various methods exist for this purpose, the use of silver salts like AgAsF₆ provides a pathway to cationic complexes that might be inaccessible through other routes. The choice of the hexafluoroarsenate anion is critical; its low coordinating ability ensures that it does not strongly interact with the newly formed cationic metal center, thus preserving its reactivity.

A notable example involves the generation of the highly acidic 16-valence electron complex fragment [Mn(CO)₅]⁺ from its halide precursor. The use of a weakly coordinating anion like hexafluoroarsenate is essential to prevent the formation of stable ion pairs, which would diminish the reactivity of the cationic manganese species. acs.orgacs.org

Table 1: Examples of Organometallic Syntheses Utilizing this compound

| Precursor | Product | Purpose of AgAsF₆ |

| X-Mn(CO)₅ (X = halide) | [Mn(CO)₅]⁺[AsF₆]⁻ | Halide abstraction to generate a cationic manganese carbonyl complex. acs.orgacs.org |

| [CpRhCl₂]₂ | Active Rh(III) catalyst | Chloride abstraction to form the catalytically active species. nih.gov |

| [CpIrCl₂]₂ | Active Ir(III) catalyst | Removal of residual chloride to promote catalytic C-H activation. nih.gov |

Complexes with Phosphine (B1218219) Ligands and their Exchange Dynamics

Silver(I) ions readily form complexes with phosphine ligands, and this compound is often employed to synthesize cationic silver-phosphine complexes. The stoichiometry and structure of these complexes are influenced by several factors, including the steric and electronic properties of the phosphine ligand, the molar ratio of ligand to silver salt, and the reaction conditions.

The coordination geometry around the silver(I) center in these complexes can vary, with linear, trigonal planar, and tetrahedral arrangements being the most common. researchgate.net The hexafluoroarsenate anion, being weakly coordinating, generally does not directly participate in the primary coordination sphere of the silver ion but rather acts as a counterion.

An important characteristic of silver(I)-phosphine complexes is their dynamic behavior in solution. Ligand exchange processes are often rapid on the NMR timescale, leading to averaged signals. researchgate.net This lability can be attributed to the relatively weak Ag-P bonds and the low coordination numbers typically exhibited by silver(I).

The use of bulky phosphine ligands can influence the nuclearity of the resulting complexes. For instance, with bis(dicyclohexylphosphino)methane (B161899) (dcypm), a dinuclear silver(I) complex, [Ag₂(dcypm)₂(NO₃)₂], has been characterized, featuring an eight-membered ring structure. In contrast, the coordination of additional ligands can lead to an increase in the Ag-Ag distance, disrupting potential argentophilic interactions. mdpi.com

Table 2: Selected Silver(I)-Phosphine Complexes

| Phosphine Ligand | Complex Stoichiometry | Coordination Geometry |

| Triphenylphosphine (PPh₃) | [Ag(PPh₃)n]⁺ (n = 1-4) | Varies (linear to tetrahedral) |

| Bis(diphenylphosphino)methane (dppm) | [Ag₂(dppm)₂]²⁺ | Dinuclear with bridging ligands |

| 2-(diphenylphosphinomethyl)aminopyridine | Varies | Can act as a bidentate or bridging ligand |

Complexes with Nitrogen-Containing Ligands (e.g., Aminopyridine, Diaminobutane)

This compound is also utilized in the synthesis of coordination complexes with various nitrogen-containing ligands. The nature of the resulting complexes is highly dependent on the structure of the nitrogen ligand, including the number of donor atoms and the steric hindrance around them.

With multidentate ligands such as 2-(diphenylphosphinomethyl)aminopyridine, which contains both phosphorus and nitrogen donor atoms, silver(I) can form complexes with varying coordination modes. researchgate.net The hexafluoroarsenate anion's non-coordinating nature allows for the isolation of cationic complexes where the ligand's coordination behavior is primarily dictated by its intrinsic properties and the reaction stoichiometry.

Studies with simple aliphatic diamines, such as 1,4-diaminobutane, have shown that silver(I) can form both mononuclear and polynuclear complexes. uhasselt.be The length of the alkyl chain in the diamine ligand can influence the stability and structure of the resulting complexes. The use of a non-coordinating anion like hexafluoroarsenate is advantageous in these systems as it avoids competition with the nitrogen donor ligands for coordination sites on the silver ion.

The coordination chemistry of silver(I) with nitrogen ligands is extensive and has led to the development of a wide array of supramolecular structures. researchgate.net The choice of the counterion is crucial in directing the assembly of these structures, with weakly coordinating anions like hexafluoroarsenate often favoring the formation of cationic networks.

Table 3: Examples of Silver(I) Complexes with Nitrogen-Containing Ligands

| Ligand | Complex Type | Anion |

| 2-Aminopyridine | Mononuclear/Polynuclear | [AsF₆]⁻ |

| 1,4-Diaminobutane | Mononuclear and polynuclear | [AsF₆]⁻ |

| 1,5-Diaminopentane | Mononuclear and polynuclear | NO₃⁻ |

Applications as a Halide Abstracting Reagent

One of the most significant applications of this compound is its use as a halide abstracting reagent. This reactivity is founded on the high lattice energy of silver halides (AgX), which makes their precipitation from solution a thermodynamically favorable process. nih.gov When AgAsF₆ is added to a solution containing a metal-halide complex, the silver cation readily abstracts the halide, leading to the formation of the insoluble silver halide and a cationic metal complex with the [AsF₆]⁻ counterion.

This halide abstraction strategy is widely employed in catalysis, where the removal of a halide ligand from a precatalyst is often a necessary step to generate a catalytically active species. For example, in rhodium- and iridium-catalyzed C-H activation reactions, silver salts like AgAsF₆ are used to activate the catalyst by removing chloride ligands from the metal center. nih.gov

The effectiveness of this compound as a halide abstractor is enhanced by the non-coordinating nature of the hexafluoroarsenate anion. Once the halide is removed, the [AsF₆]⁻ anion does not typically coordinate to the resulting cationic metal center, leaving a vacant coordination site that is essential for substrate binding and subsequent catalytic turnover. This is in contrast to other silver salts with more coordinating anions, which might compete with the substrate for the active site of the catalyst.

The abstraction of halides by AgAsF₆ is not limited to transition metal complexes. It can also be used in main group chemistry to generate cationic species. The strong driving force for silver halide precipitation makes this a versatile and widely applicable synthetic tool.

Electrochemical Investigations and Applications

Role in Electrolytes and Electrochemical Systems

The application of silver hexafluoroarsenate (B1215188) specifically in gel batteries is not well-documented in publicly available scientific literature. Gel batteries are typically a valve-regulated lead-acid (VRLA) design where the liquid electrolyte is immobilized into a paste by mixing with a gelling agent, commonly silica. Modern research also explores gel polymer electrolytes for other battery chemistries, such as zinc-air or sodium-ion batteries, to enhance safety and ionic conductivity. However, a direct role for silver hexafluoroarsenate in these systems has not been established in the reviewed sources.

In non-aqueous electrochemistry, the Ag/Ag⁺ couple is a commonly used reference electrode system due to its straightforward preparation and stable potential in many organic solvents. These electrodes are constructed by immersing a high-purity silver wire in a solution containing a silver salt dissolved in a non-aqueous solvent, along with a high concentration of a supporting electrolyte.

While silver nitrate (B79036) (AgNO₃) or silver perchlorate (B79767) (AgClO₄) are frequently used, this compound is also a suitable salt for this purpose. The key components and their functions are outlined below:

| Component | Material Example | Function |

| Electrode | Silver (Ag) wire | Provides the solid phase for the Ag⁺/Ag redox couple. |

| Silver Salt | This compound (AgAsF₆) | Provides a source of Ag⁺ ions in the internal filling solution. |

| Solvent | Acetonitrile (B52724) (CH₃CN) | Dissolves the silver salt and supporting electrolyte, facilitating ion mobility. |

| Supporting Electrolyte | Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) | Increases the solution's conductivity and minimizes the liquid junction potential. |

| Separator | Porous frit (e.g., Vycor) | Allows ionic contact with the bulk electrochemical cell while preventing gross mixing of the internal and external solutions. |

The potential of the Ag/Ag⁺ reference electrode is determined by the concentration of Ag⁺ ions in the internal solution. The hexafluoroarsenate anion (AsF₆⁻) is beneficial in this application because it is "weakly coordinating." This means it does not strongly interact with the Ag⁺ cation, allowing the silver ion's activity to remain stable and predictable. Furthermore, like the commonly used hexafluorophosphate (PF₆⁻) and perchlorate (ClO₄⁻) anions, AsF₆⁻ is electrochemically stable over a wide potential range, preventing it from interfering with the electrochemical measurements of the system under study.

The hexafluoroarsenate (AsF₆⁻) anion is a member of a class of ions known as weakly coordinating anions (WCAs). These anions are characterized by their large size and delocalized negative charge, which is spread out over several electronegative fluorine atoms. These features result in a very low tendency to form strong coordinate bonds with cations.

The properties of WCAs like AsF₆⁻ are crucial for designing high-performance electrolytes with the following characteristics:

High Ionic Conductivity: Because the electrostatic interaction between the large AsF₆⁻ anion and the cation (e.g., Ag⁺ or Li⁺) is weak, the salt readily dissociates in solution. This high degree of dissociation provides a larger number of free charge carriers, leading to higher ionic conductivity compared to salts with smaller, more strongly coordinating anions.

Enhanced Electrochemical Stability: The electrochemical stability of an electrolyte is defined by its potential window—the range of voltages over which the electrolyte remains inert without being oxidized or reduced. The AsF₆⁻ anion is highly resistant to oxidation due to the strong bonds between the central arsenic atom and the fluorine atoms. This property contributes to a wide electrochemical stability window, making electrolytes containing this anion suitable for high-voltage applications. Studies on the closely related hexafluorophosphate (PF₆⁻) anion show that such fluorinated anions are critical for the stability of electrolytes in modern high-voltage lithium-ion batteries.

Research has shown that the presence of the AsF₆⁻ anion can lead to the formation of a stable film on reactive electrode surfaces, such as lithium metal. This passivation layer can protect the electrode from further reaction with the solvent, which is beneficial for the long-term cycling and storage of batteries.

The redox potential of an electrochemical couple, such as Ag⁺/Ag, is significantly influenced by the solvent in which the reaction takes place. The solvent affects the thermodynamics of the electron transfer process primarily through its interaction with the dissolved ions.

The stability of the silver cation (Ag⁺) is highly dependent on the solvating power of the solvent molecules. Solvents are often characterized by their donor number (DN), which is a measure of their ability to donate an electron pair and solvate cations.

High Donor Number Solvents: Solvents with a high DN, such as acetonitrile or dimethylformamide, strongly solvate Ag⁺ ions. This strong solvation stabilizes the oxidized form (Ag⁺) of the redox couple, making it more difficult to reduce. Consequently, the redox potential of Ag⁺/Ag will shift to a more negative value in these solvents.

Low Donor Number Solvents: In solvents with a low DN, the solvation of Ag⁺ is weaker. This relative instability of the Ag⁺ ion makes it easier to reduce, shifting the redox potential to more positive values.

The choice of solvent is therefore a critical parameter in any electrochemical system using this compound, as it directly modulates the energy required for the Ag⁺ + e⁻ ⇌ Ag reaction. The large and non-coordinating nature of the hexafluoroarsenate anion means it has a minimal specific interaction with the solvent compared to the cation, allowing the solvent's effect on the Ag⁺ ion to be the dominant factor.

Electrocrystallization Procedures for Generating Conductive Materials

Electrocrystallization is a technique used to grow high-quality single crystals of conductive materials directly onto an electrode. This method involves the electrochemical oxidation or reduction of a substrate molecule in a solution containing a suitable supporting electrolyte. This compound can act as a supporting electrolyte in such procedures, providing the counter-ion (AsF₆⁻) necessary to form the crystalline salt.

A notable example involves the synthesis of conductive radical salts from aromatic hydrocarbons like perylene (B46583). In this process, a constant current is applied to a platinum anode in a solution containing perylene and a supporting electrolyte with a hexafluoroarsenate anion, such as tetrabutylammonium hexafluoroarsenate. The perylene is oxidized at the anode to form a radical cation (perylene•⁺), which then crystallizes with the hexafluoroarsenate anion (AsF₆⁻) to form conductive needles of (Perylene)₂⁺(AsF₆⁻)•.

The advantage of electrocrystallization is that it often "selects" for the most highly conducting solid phases, as these crystals can more effectively transport electrons away from the electrode surface, promoting their own growth.

Typical Electrocrystallization Parameters

| Parameter | Value/Material |

|---|---|

| Substrate | Perylene |

| Supporting Electrolyte | Tetrabutylammonium hexafluoroarsenate |

| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) |

| Anode | Platinum (Pt) |

| Applied Current | ~20-30 µA |

| Applied Voltage | ~3 V |

| Duration | ~2 days |

The solids produced via the electrocrystallization of perylene with the hexafluoroarsenate anion have been subject to structural and physical analysis. The resulting crystals are described as long, black needles which appear green when viewed in transmission.

These crystals are a type of one-dimensional metal, where the planar perylene molecules stack in columns, allowing for electrical conductivity along the axis of the needle. The hexafluoroarsenate anions reside between these stacks, providing charge balance.

Physical characteristics of the electrochemically generated (Perylene)₂AsF₆ crystals include:

Appearance: Long black needles.

Cross-section: Rectangular, quadratic, or hexagonal.

Thermal Stability: The crystals are stable up to high temperatures, decomposing above 260°C, at which point they release neutral perylene.

Studies on DC Conductivities and Metallic Regimes

Direct current (DC) conductivity studies specifically detailing the metallic regimes of pure solid this compound are not extensively documented in publicly available literature. However, the compound's role as a precursor in the synthesis of highly conductive materials suggests that it contributes significantly to the electrical properties of the resulting products. chemimpex.com The electrical characteristics can be inferred from studies on analogous systems, such as materials doped with silver or other hexafluoroarsenate salts.

In materials science, this compound is utilized in the development of advanced materials with unique properties, including enhanced electrical conductivity. chemimpex.com Its application in conductive inks and coatings, as well as in the semiconductor industry for forming thin films with desirable electrical properties, underscores its importance in creating conductive materials. chemimpex.com

Analogous studies on silver-doped materials provide insight into the potential DC conductivity of systems containing silver ions. For instance, doping ZnO nanoparticles with silver has been shown to decrease resistivity and increase conductivity. This is attributed to the successful substitution of Zn2+ ions with silver ions, thereby improving the electrical properties. chalcogen.ro Similarly, doping cadmium telluride (CdTe) films with silver has been found to reduce the material's band gap, which can enhance electrical conductivity, a desirable trait for applications such as solar cells. researchgate.net

The temperature dependence of conductivity in silver-containing materials is also a key factor in understanding their metallic or semiconducting nature. Studies on single silver nanowires have shown that their electrical resistivity increases with temperature, a characteristic behavior of metallic conductors. However, the thermal conductivity of these nanowires behaves differently from bulk silver, decreasing as the temperature decreases. This is attributed to strong structural defect-induced electron scattering. nih.govarxiv.org

The following table summarizes the findings on the impact of silver doping on the electrical properties of different materials, providing an analogy for the potential effects of incorporating this compound into various matrices.

Table 1: Effect of Silver Doping on Electrical Properties of Various Materials

| Material | Dopant | Effect on Resistivity | Effect on Conductivity | Reference |

|---|---|---|---|---|

| ZnO Nanoparticles | Silver (Ag) | Decreases | Increases | chalcogen.ro |

| Cadmium Telluride (CdTe) Films | Silver (Ag) | - | Band gap decreases, suggesting potential for increased conductivity | researchgate.net |

Impact on Electrochemical Performance in Material Systems (Analogous Studies)

While specific studies focusing solely on the impact of this compound on the electrochemical performance of material systems are limited, valuable insights can be drawn from analogous studies involving other hexafluoroarsenate salts and the role of different anions in electrolytes for electrochemical devices like lithium-ion batteries.

The electrolyte is a critical component in batteries, facilitating ion transport between the electrodes. semcouniversity.com The choice of salt, and specifically its anion, significantly influences the electrolyte's properties, such as ionic conductivity, electrochemical stability, and the formation of the solid electrolyte interphase (SEI). semcouniversity.combohrium.com

Lithium hexafluoroarsenate (LiAsF₆), an analogue to this compound, has been considered as an electrolyte salt in lithium-ion batteries. thermofisher.com Comparative studies have shown that LiAsF₆ can exhibit higher ionic conductivity than the more commonly used lithium hexafluorophosphate (LiPF₆) in certain organic carbonate solvent mixtures. molchem.co.uk This suggests that the hexafluoroarsenate anion (AsF₆⁻) can be beneficial for achieving high ionic mobility in non-aqueous electrolytes. Furthermore, LiAsF₆ has shown better anodic stability compared to LiPF₆. molchem.co.uk

The following table provides a comparison of properties for different lithium salts used in battery electrolytes, highlighting the role of the anion in determining the electrochemical performance.

Table 2: Comparison of Properties of Different Lithium Salts in Battery Electrolytes

| Lithium Salt | Key Properties/Performance Aspects | Reference |

|---|---|---|

| Lithium Hexafluoroarsenate (LiAsF₆) | Higher conductivity than LiPF₆ in some solvents; good anodic stability. | molchem.co.uk |

| Lithium Hexafluorophosphate (LiPF₆) | Most commonly used; balanced properties including good conductivity and SEI formation. | semcouniversity.commolchem.co.uk |

| Lithium Bromide (LiBr) | Showed the highest initial capacity and good cycling stability in Li-S batteries in one study. | uwaterloo.ca |

| Lithium Perchlorate (LiClO₄) | Good chemical stability towards moisture. | molchem.co.uk |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for electronic structure calculations in solid-state chemistry and physics. It is adept at modeling both structural and electronic properties with a favorable balance of accuracy and computational cost.

DFT calculations can be employed to optimize this crystal geometry, starting from the experimentally determined lattice parameters. Such calculations would typically involve relaxing the atomic positions and the unit cell dimensions to find the minimum energy configuration. The optimized geometry provides theoretical values for bond lengths and angles within the AsF6- anion when it is part of the AgAsF6 crystal lattice.

The electronic properties, such as the electronic band structure and the density of states (DOS), can also be computed using DFT. For an ionic compound like AgAsF6, the band structure is expected to show a significant band gap, characteristic of an insulator. The DOS would reveal the contributions of the silver, arsenic, and fluorine atomic orbitals to the valence and conduction bands. The valence band would likely be dominated by fluorine p-orbitals, while the conduction band would have significant contributions from silver and arsenic orbitals.

DFT is a valuable tool for quantifying the interaction energies between ions in a crystal lattice or in complexes. The interaction energy between the Ag+ cation and the AsF6- anion in silver hexafluoroarsenate (B1215188) is a crucial factor determining the stability of its crystal structure. This can be calculated by taking the difference between the total energy of the AgAsF6 unit and the sum of the energies of the individual Ag+ and AsF6- ions.

These calculations can also elucidate the nature of the interaction. While the primary interaction is ionic, the degree of covalent character can be inferred from the analysis of the electron density distribution.

NMR spectroscopy is a powerful experimental technique for probing the local environment of atoms. DFT calculations can predict NMR parameters, such as chemical shielding tensors and electric field gradient (EFG) tensors, providing a bridge between theoretical models and experimental data.

The chemical shielding tensor describes the modification of the external magnetic field at the nucleus due to the surrounding electrons. For AgAsF6, DFT could be used to calculate the 109Ag, 75As, and 19F chemical shielding tensors. These calculations are highly sensitive to the electronic structure and local geometry around the nucleus.

The electric field gradient (EFG) tensor measures the spatial variation of the electric field at a nucleus and is non-zero for nuclei in non-cubic environments. It interacts with the nuclear quadrupole moment of quadrupolar nuclei (I > 1/2), such as 75As (I=3/2). DFT provides a robust framework for calculating the EFG tensor, which can then be related to experimentally determined nuclear quadrupole coupling constants.

The nature of the chemical bond in silver-containing systems can be thoroughly investigated using computational tools that analyze the electron density obtained from DFT calculations. Two prominent methods for this are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

QTAIM, developed by Richard Bader, partitions the molecular space into atomic basins based on the topology of the electron density. Analysis of the electron density at the bond critical points (BCPs) between atoms provides quantitative measures of the bond's character. For the Ag-F interactions in AgAsF6, QTAIM analysis would likely reveal a low electron density and a positive Laplacian of the electron density at the BCP, which are characteristic of closed-shell interactions, typical for ionic bonds with some degree of covalent character.

NBO analysis, on the other hand, provides a chemist's perspective of bonding by transforming the calculated wave function into a set of localized orbitals that correspond to Lewis structures (core electrons, lone pairs, and bonds). NBO analysis of AgAsF6 would provide information on the hybridization of the atomic orbitals and the charge distribution among the atoms, further clarifying the ionic versus covalent nature of the Ag-AsF6 interaction.

The interactions involving weakly coordinating anions like AsF6- are a delicate balance of several quantum-chemical effects. DFT, particularly with the inclusion of dispersion corrections, can dissect these contributions.

Dispersion: This is a long-range correlation effect arising from fluctuating charge distributions. For a large, polarizable anion like AsF6-, dispersion forces can be significant, even if the primary interaction is ionic.

Charge Transfer: This involves the movement of electron density from the anion to the cation (or vice versa). In AgAsF6, there would be a small but non-negligible degree of charge transfer between the AsF6- anion and the Ag+ cation, which contributes to the covalent character of the interaction.

Exchange Repulsion: This is a short-range repulsive force that arises from the Pauli exclusion principle, preventing electrons of the same spin from occupying the same region of space.

Energy decomposition analysis (EDA) schemes within DFT can be used to quantify the contributions of these effects to the total interaction energy between the silver cation and the hexafluoroarsenate anion.

Molecular Orbital (MO) Calculations (e.g., Unrestricted Hartree–Fock)

Molecular Orbital theory provides a complementary perspective to DFT, describing the electronic structure in terms of delocalized molecular orbitals formed from the linear combination of atomic orbitals.

For a closed-shell system like AgAsF6, a standard Restricted Hartree-Fock (RHF) calculation would be appropriate. However, if one were to study systems where silver hexafluoroarsenate is involved in processes that create unpaired electrons (e.g., redox reactions or excited states), the Unrestricted Hartree-Fock (UHF) method would be necessary. The UHF method allows for different spatial orbitals for alpha and beta spin electrons, which is essential for describing open-shell species.

A qualitative molecular orbital diagram for AgAsF6 would show the atomic orbitals of Ag+ and the molecular orbitals of AsF6- combining to form the orbitals of the compound. The highest occupied molecular orbitals (HOMO) would be primarily located on the AsF6- anion, while the lowest unoccupied molecular orbitals (LUMO) would likely have significant Ag+ character. The HOMO-LUMO gap would correspond to the energy required for the lowest energy electronic transition.

Computational Approaches for Understanding Weakly Coordinating Anions

The hexafluoroarsenate (AsF₆⁻) anion is a classic example of a weakly coordinating anion (WCA). WCAs are crucial for stabilizing highly reactive cations, as they exhibit minimal interaction with the cation. Computational chemistry provides powerful tools to understand and quantify the "weakliness" of these anions.

Density Functional Theory (DFT) is a primary computational method employed to study WCAs. These studies often focus on calculating properties that serve as indicators of coordinating ability:

Anion-Cation Interaction Energies: Quantum chemical calculations can determine the binding energy between the anion and a cation. For AsF₆⁻, this energy is expected to be low, signifying weak coordination. In a comparative theoretical study of dodecabenzylbambusuril complexes with hexafluorophosphate (B91526) (PF₆⁻), hexafluoroarsenate (AsF₆⁻), and hexafluoroantimonate (SbF₆⁻), the interaction energies were calculated, showing a trend in the absolute values of these energies.

Charge Delocalization: The charge on a WCA should be distributed over a large volume, which reduces its nucleophilicity. Computational methods can map the electrostatic potential surface of the anion, visualizing the charge distribution.

Polarizability: WCAs should be minimally polarizable to resist distortion of their electron cloud by the cation's electric field. This is a property that can be calculated using computational models.

Gibbs Free Energy of Association: State-of-the-art DFT-based methods can compute anion-dependent Gibbs free association energies (ΔGa) in supramolecular systems. Studies have shown correlations between ΔGa and the anions' solvation energies, providing insight into their coordinating properties.

Key Findings from Computational Studies on WCAs:

| Computational Method | Property Investigated | Key Finding for WCAs like AsF₆⁻ |

| Density Functional Theory (DFT) | Anion-Cation Interaction Energy | Weakly coordinating anions exhibit low interaction energies with cations. |

| Quantum Chemical Calculations | Complexation Energetics | The absolute values of interaction energies for complexes involving similar anions can be calculated and compared. |

| DFT with Solvation Models (e.g., SMD) | Gibbs Free Association Energy (ΔGa) | Correlations exist between ΔGa and anion solvation energies, quantifying coordinating ability. |

| Energy Decomposition Analysis (EDA) | Nature of Chemical Bond | For WCAs, quantum-mechanical effects like dispersion and charge-transfer become more significant compared to strongly coordinating anions where electrostatics dominate. |

These computational approaches are essential for the rational design of new WCAs and for understanding the subtle interplay of forces in systems containing these unique anions. While electrostatic interactions are always significant, quantum-chemical effects become increasingly relevant for the weakest coordinating anions.

Advanced Applications in Materials Science and Catalysis Research

Development of Conductive Materials and Components

Silver hexafluoroarsenate (B1215188) plays a significant role in the advancement of materials science, particularly in the creation of conductive materials. chemimpex.com Its utility as a precursor is crucial in the synthesis of silver-based conductive materials, which are integral to the production of high-performance electronic components. chemimpex.com

Role as a Precursor in Silver-Based Conductive Inks and Coatings

Silver hexafluoroarsenate's exceptional stability and solubility make it a prime candidate for synthesizing novel materials, especially in the development of conductive inks and coatings. chemimpex.com These inks are essential for a variety of applications in printed electronics. Conductive silver electrodes are widely used due to their high conductivity and resistance to oxidation. sigmaaldrich.com Silver precursor inks have been developed to overcome the limitations of traditional silver particle inks, which often require complex synthesis and high annealing temperatures. sigmaaldrich.com

Reactive silver inks, a newer development, can be prepared using various silver compounds. sigmaaldrich.com These inks offer the advantage of high conductivity at lower annealing temperatures, making them compatible with a wider range of substrates, including heat-sensitive materials like polymers and paper. sigmaaldrich.comdzptechnologies.com The formulation of silver inks is a critical process that involves combining silver nanoparticles with binders, solvents, and other additives to achieve the desired viscosity, adhesion, and performance for different printing technologies. mdpi.com

Materials for High-Performance Electronic Components

The compound is instrumental in manufacturing high-performance electronic devices, contributing to their enhanced efficiency and reliability. chemimpex.com Silver's inherent properties, including the highest electrical and thermal conductivity of all metals and low contact resistance, make it a superior material for electronic applications. americanelements.comespimetals.com

Catalysis and Polymerization

This compound is a versatile compound that finds significant applications in the fields of catalysis and polymerization.

Applications in Cationic Homogeneous Catalysis

In the realm of catalysis, silver salts, including this compound, are often employed as additives in transition metal-catalyzed reactions. For instance, in rhodium-catalyzed C-H activation reactions, a common precatalyst is the rhodium pentamethylcyclopentadienyl chloride dimer. This dimer requires activation by a silver salt to form its monomeric cationic variant, which is the active catalyst. nih.gov Similarly, cationic iridium(III) catalysts, which are also used in C-H activation reactions, are typically generated from their dimeric precursors through the action of silver additives. nih.gov The role of the silver salt is to abstract a halide ligand from the metal complex, generating a more reactive cationic species.

Use in Super-acid Systems for Organic Synthesis

While direct information on the use of this compound in super-acid systems for organic synthesis is limited in the provided search results, the generation of highly reactive cationic species through halide abstraction is a principle that can be extended to the formation of strong Lewis acids. For example, the combination of gold(III) chloride and silver trifluoromethanesulfonate (B1224126) creates a highly Lewis acidic catalytic system capable of promoting reactions like the addition of 1,3-dicarbonyl compounds to alkenes. orgsyn.org The silver salt facilitates the formation of a cationic gold species, which is a potent Lewis acid. This principle suggests the potential for this compound to be used in generating highly acidic catalytic systems for various organic transformations.

Materials with Improved Thermal Stability and Electrical Conductivity

This compound contributes to the development of advanced materials with enhanced thermal and electrical properties. chemimpex.com Pure silver itself exhibits the highest electrical and thermal conductivity among all metals. americanelements.comespimetals.com

The electrical conductivity of materials derived from silver, such as sintered silver, is influenced by factors like porosity and temperature. ornl.gov For instance, the electrical resistivity of sintered silver increases as its density decreases. ornl.gov Conversely, the electrical conductivity of silver conductive inks generally improves with increasing temperature during the curing process, as this promotes better interconnection between silver particles. unimap.edu.my